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molecular formula C10H13BrO3 B1282734 1-(Bromomethyl)-2,3,4-trimethoxybenzene CAS No. 80054-01-9

1-(Bromomethyl)-2,3,4-trimethoxybenzene

Cat. No. B1282734
M. Wt: 261.11 g/mol
InChI Key: WVHAAWUZUFQEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534135B1

Procedure details

Phosphortribromide (6.83 g, 25.22 mmol) was added dropwise to a stirred solution of 2,3,4-trimethoxybenzyl alcohol (10 g, 54.44 mmol) in dichloromethane (100 ml), cooled at 0° C. After 30 min of vigorous stirring, the reaction mixture was slowly quenched with 100 g of ice-water. The dichloromethane layer was separated and the aqueous layer was further extracted with dichloromethane (2×100 ml). The combined extracts were twice washed with a saturated solution of sodium chloride (2×150 ml). The organic solution was dried over magnesium sulphate and evaporated to give 10 g (yield 76%) of the benzylbromide 2 as a colourless oil. As soon as isolated, the benzyl bromide compound was directly used for the next step. In fact the compound degradated after one night even at +4° C. The obtained 1-bromomethyl-2,3,4-trimethoxybenzene oil was treated with KCN (6.52 g, 100 mmol) in dry DMF (30 ml), at 0° C. and under nitrogen atmosphere. The obtained mixture was stirred for 3 g at 0° C. and 1 h at 60° C. The cooled reaction mixture was poured into water (80 ml) and extracted with diethylether (3×150 ml). The crude benzylcyanid was chromatographed on silica (diethylether/petroleumether: 1/3) to give 2,3,4-trimethoxyphenyl-acetonitrile as a white crystalline material (Yield: 6.8 g; 86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.52 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Br)C1C=CC=CC=1.Br[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([O:19][CH3:20])[C:12]=1[O:21][CH3:22].[C-:23]#[N:24].[K+].O>CN(C=O)C>[CH3:22][O:21][C:12]1[C:13]([O:19][CH3:20])=[C:14]([O:17][CH3:18])[CH:15]=[CH:16][C:11]=1[CH2:10][C:23]#[N:24] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C(=C(C=C1)OC)OC)OC
Name
Quantity
6.52 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred for 3 g at 0° C. and 1 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As soon as isolated
WAIT
Type
WAIT
Details
In fact the compound degradated after one night even at +4° C
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (3×150 ml)
CUSTOM
Type
CUSTOM
Details
The crude benzylcyanid was chromatographed on silica (diethylether/petroleumether: 1/3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1OC)OC)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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